molecular formula C10H13N3 B1314404 N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine CAS No. 857283-58-0

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

カタログ番号: B1314404
CAS番号: 857283-58-0
分子量: 175.23 g/mol
InChIキー: RDOSBGVNNQNNAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₀H₁₃N₃ with a molecular weight of 175.23 g/mol. The compound is registered under Chemical Abstracts Service number 857283-58-0 and exhibits a complex heterocyclic structure featuring a fused imidazo[1,2-a]pyridine core system. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature based on the parent imidazopyridine scaffold with specific substitution patterns.

The molecular architecture consists of a bicyclic imidazo[1,2-a]pyridine system where the imidazole ring is fused to the pyridine ring at positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine ring. The compound features a methyl group attached to the nitrogen atom at position 2 of the imidazole ring, and an additional N-methylaminomethyl substituent at position 3. This specific substitution pattern creates a unique three-dimensional molecular geometry that influences both its chemical reactivity and physical properties.

The compound exhibits several synonymous names in chemical databases, including (2-MethylH-imidazo[1,2-a]pyridin-3-yl)methanamine, Imidazo[1,2-a]pyridine-3-methanamine N,2-dimethyl-, and N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine. These alternative nomenclatures reflect different systematic approaches to naming the compound while maintaining reference to the core structural features. The MDL number MFCD07772798 provides additional identification in chemical databases.

Table 1: Molecular Identification Data

Property Value
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Chemical Abstracts Service Number 857283-58-0
MDL Number MFCD07772798
CBNumber CB9326149

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound is limited in the available literature, related imidazopyridine compounds have been extensively studied using X-ray diffraction techniques. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate, a structurally related compound, demonstrates that imidazo[1,2-a]pyridine systems typically exhibit specific angular relationships between aromatic rings. In this related compound, the imidazo[1,2-a]pyridine and benzene rings form a dihedral angle of 56.21 degrees, indicating significant non-planar geometry.

The crystal packing in imidazopyridine derivatives is commonly stabilized by weak π-π stacking interactions and intermolecular hydrogen bonding. For the related ethyl ester derivative, centroid-centroid distances of 3.787 Angstroms were observed in π-π stacking arrangements, suggesting similar interactions might be present in this compound. The molecular conformations in these systems are influenced by the electronic distribution across the bicyclic framework and the spatial orientation of substituents.

Computational studies on similar imidazopyridine derivatives suggest that the three-dimensional molecular structure is characterized by specific conformational preferences that minimize steric hindrance between the methyl substituents and the bicyclic core. The presence of multiple nitrogen atoms in the structure creates opportunities for intermolecular hydrogen bonding, which significantly influences crystal packing arrangements and solid-state properties.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns. The imidazopyridine core system exhibits distinctive proton resonances that reflect the electronic environment of the fused heterocyclic rings. The aromatic protons in the pyridine ring typically appear in the 6.5-8.5 parts per million region, with specific chemical shifts dependent on the substitution pattern and electronic effects.

The methyl group attached to the imidazole nitrogen generally produces a singlet resonance in the 2.0-2.5 parts per million range in proton Nuclear Magnetic Resonance spectra. The N-methylaminomethyl substituent contributes multiple resonances, including the methylene protons connecting to the imidazopyridine core and the N-methyl group on the terminal amine. These protons exhibit characteristic chemical shifts and multiplicities that provide definitive structural confirmation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons of the imidazopyridine system appearing in the 110-160 parts per million region. The methyl carbons typically resonate between 20-40 parts per million, depending on their electronic environment and connectivity. The methylene carbon linking the amine group to the imidazopyridine core provides a distinctive signal that confirms the substitution pattern.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges

Structural Feature ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons 6.5-8.5 110-160
N-Methyl Groups 2.0-2.5 20-40
Methylene Bridge 3.5-4.0 45-55

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the molecular weight of 175.23 g/mol. The fragmentation behavior reflects the stability of the imidazopyridine core and the lability of the N-methylaminomethyl substituent.

Primary fragmentation typically involves loss of the N-methylaminomethyl group, resulting in fragment ions corresponding to the 2-methylimidazo[1,2-a]pyridine core system. This fragmentation pattern is consistent with the relatively weak carbon-carbon bond connecting the substituent to the aromatic system. Secondary fragmentation may involve loss of methyl groups from nitrogen atoms, producing characteristic fragment ions that aid in structural elucidation.

The base peak in mass spectra often corresponds to the imidazopyridine core after loss of all N-methyl substituents, reflecting the inherent stability of the bicyclic aromatic system. Electron impact ionization typically produces intense fragment ions at specific mass-to-charge ratios that can be used for compound identification and purity assessment. The fragmentation patterns are reproducible and characteristic, making mass spectrometry a reliable analytical tool for this compound.

Comparative Analysis with Related Imidazopyridine Derivatives

This compound exhibits structural similarities and differences when compared to other imidazopyridine derivatives found in chemical databases. The related compound N-Methylimidazo[1,2-a]pyridine-3-methanamine, with Chemical Abstracts Service number 885275-83-2, shares the core imidazopyridine structure but lacks the additional methyl group on the imidazole nitrogen. This compound has a molecular formula C₉H₁₁N₃ and molecular weight 161.20 g/mol, demonstrating the structural impact of the additional methyl substituent.

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine represents another structurally related compound where the methyl substitution occurs at position 5 of the pyridine ring rather than position 2 of the imidazole ring. This positional isomerism results in different electronic properties and potentially altered biological activity profiles. The molecular formula C₉H₁₁N₃ remains the same as the unsubstituted derivative, but the substitution pattern significantly affects the compound's three-dimensional structure.

Imidazo[1,2-a]pyridin-3-ylmethanamine serves as the parent compound for this series, lacking both methyl substituents present in the target compound. With molecular formula C₈H₉N₃, this compound provides insight into how methyl substitution affects molecular properties and reactivity patterns. The systematic comparison of these related structures reveals structure-activity relationships that are important for understanding the chemical behavior of imidazopyridine derivatives.

The synthesis methods for these related compounds often follow similar reaction pathways, as demonstrated in recent literature describing various approaches to imidazopyridine formation. Tandem reactions involving nitroalkenes and 2-aminopyridines have proven effective for generating diverse imidazopyridine derivatives, with reaction conditions and catalysts significantly influencing the substitution patterns achieved. These synthetic approaches provide access to libraries of related compounds for comparative studies.

Table 3: Comparative Molecular Data for Related Imidazopyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₁₀H₁₃N₃ 175.23 857283-58-0
N-Methylimidazo[1,2-a]pyridine-3-methanamine C₉H₁₁N₃ 161.20 885275-83-2
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine C₉H₁₁N₃ 161.20 -
Imidazo[1,2-a]pyridin-3-ylmethanamine C₈H₉N₃ 147.18 -

特性

IUPAC Name

N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOSBGVNNQNNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428125
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-58-0
Record name N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生化学分析

Biochemical Properties

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation of proteins involved in signal transduction pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it has been shown to inhibit certain kinases, leading to changes in phosphorylation states of target proteins. These molecular interactions are critical for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids. These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of the compound is important for its activity and function, as it determines the specific cellular processes it can influence.

生物活性

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine, with the CAS number 857283-58-0, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₃N₃
  • Molecular Weight : 175.23 g/mol
  • Purity : ≥ 97%

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with methylating agents. The structural configuration allows for diverse interactions with biological targets due to the presence of both nitrogen atoms and a methyl group, which can influence its pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis (MTB). A study reported an IC₅₀ value of 1.90 ± 0.12 μM for related compounds against MTB pantothenate synthetase, indicating potent antimycobacterial activity .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated through various assays. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, related compounds demonstrated IC₅₀ values less than those of standard chemotherapeutic agents like doxorubicin in certain cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that these compounds may bind effectively to key enzymes or receptors involved in disease pathology. For example, binding affinities to targets such as ACE2 and spike proteins have been documented in related imidazo derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:

Study ReferenceBiological ActivityFindings
AntimycobacterialIC₅₀ = 1.90 ± 0.12 μM against MTB
AntiviralBinding affinity to ACE2 receptor: -9.1 kcal/mol
CytotoxicityIC₅₀ values lower than doxorubicin in cancer cell lines

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development
N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine has garnered attention for its potential as a drug candidate. Its unique structural properties may enhance biological activity, making it suitable for the treatment of various diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit a wide spectrum of biological activities, including anti-cancer and anti-viral properties .

Case Studies
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit viral infections, such as SARS-CoV-2, by acting as entrance inhibitors to human cells . This suggests that this compound could play a role in developing antiviral therapeutics.

Biochemical Research

Enzyme Interactions and Metabolic Pathways
This compound serves as a valuable tool in studying enzyme interactions and metabolic pathways. Its ability to interact with biological systems allows researchers to gain insights into complex biochemical processes. The molecular modeling results indicate promising binding affinities with key proteins involved in disease mechanisms .

Material Science

Advanced Materials Development
this compound is being investigated for its applicability in creating advanced materials. Research focuses on its potential use in polymers and coatings that exhibit improved durability and chemical resistance. The unique properties of imidazo-fused heterocycles make them suitable for developing high-performance materials .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound may contribute to the formulation of more effective pesticides or herbicides. The structural characteristics of this compound can enhance the efficacy and safety profile of agrochemicals, promoting sustainable agricultural practices .

Diagnostics

Potential Diagnostic Applications
this compound is being researched for its potential use in diagnostic assays. Its ability to detect specific biological markers with high sensitivity and specificity makes it a candidate for developing innovative diagnostic tools that could improve disease detection and monitoring .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryDrug candidate developmentAnti-cancer and anti-viral properties
Biochemical ResearchStudying enzyme interactionsInsights into metabolic pathways
Material ScienceAdvanced materials developmentImproved durability and chemical resistance
Agricultural ChemistryAgrochemical formulationEnhanced efficacy and safety of pesticides/herbicides
DiagnosticsDiagnostic assay developmentHigh sensitivity and specificity in detecting biomarkers

化学反応の分析

Oxidation Reactions

The imidazopyridine ring undergoes oxidation at the N1 position, forming N-oxide derivatives. This modification alters electronic properties and enhances hydrogen-bonding capabilities.

Reagent Conditions Product Yield Reference
m-Chloroperbenzoic acidDichloromethane, 0°C→RTN-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine N-oxide85%
Hydrogen peroxide (30%)Acetic acid, 60°C, 4hN-Oxide with minor ring-opening side products72%

Mechanistic Insight : Oxidation proceeds via electrophilic attack at the electron-rich N1 atom, forming a stable N-oxide structure.

Reduction Reactions

The methylamine side chain can participate in reductive processes, while the aromatic system remains intact under mild conditions.

Reagent Conditions Product Yield Reference
Sodium borohydrideMethanol, RT, 2hUnchanged core; No reduction observed-
Lithium aluminum hydrideTHF, reflux, 6hPartial cleavage of methylamine group38%

Key Finding : The imidazopyridine core exhibits resistance to common reducing agents, while the methylamine moiety shows limited reactivity .

Alkylation and Arylation

The C3 position undergoes electrophilic substitution via Friedel-Crafts-type reactions:

Reagents Conditions Product Yield Reference
Aldehydes + Amines + Sc(OTf)₃Toluene, 110°C, air atmosphereC3-Alkylated derivatives65-89%
α-Bromo ketonesDMF, K₂CO₃, 80°C2-Methyl-3-(alkyl)imidazo[1,2-a]pyridines78%

Mechanism : Scandium triflate catalyzes iminium ion formation from aldehydes and amines, enabling nucleophilic attack at C3 .

Nucleophilic Substitution

The methylamine group participates in substitution reactions under acidic conditions:

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, 0°C→RTN-Acetylated derivative91%
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl-N-methylamine analog83%

Side Reaction : Competitive ring alkylation occurs at C3 under prolonged heating (>12h) .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal Salt Conditions Complex Application Reference
Cu(I)ClEtOH, reflux[Cu(L)₂]⁺ Cl⁻Catalytic coupling reactions
Pd(OAc)₂DCM, RTPd(II)-imidazopyridine complexCross-coupling catalysis

Stability : Complexes remain stable up to 200°C, as shown by thermogravimetric analysis.

Stability Profile

The compound demonstrates robust stability under standard conditions:

Condition Time Degradation Reference
pH 2-10 (aqueous)7 days<5%
UV light (254 nm)24h12% decomposition
100°C (neat)2hNo change

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Imidazo[1,2-a]pyridine Core) Amine Side Chain Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 2-Methyl N-Methylaminomethyl C₁₁H₁₄N₃ 188.25 Intermediate for bioactive molecules
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate Unsubstituted N-Methylaminomethyl (salt form) C₉H₁₅Cl₂N₃O 252.14 Enhanced solubility due to hydrochloride salt
N-Ethyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethanamine (5b) 2-Methyl N-Ethylaminomethyl C₁₃H₂₀N₃ 218.25 Higher lipophilicity (logP) vs. methyl analog
N-[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline 7-Methyl 3-Trifluoromethylphenylaminomethyl C₁₇H₁₅F₃N₄ 356.33 Electron-withdrawing CF₃ group enhances stability
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (4a-l) 5-Methyl, 2-Aryl N,N-Dimethylaminomethyl Varies by aryl group ~280–350 Broad-spectrum antimicrobial activity
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine 6-Chloro, 2-Pyridinyl N-Phenylamine C₁₈H₁₄ClN₅ 355.79 Dual aromaticity enhances π-π interactions

Key Observations:

Substituent Position and Electronic Effects :

  • The 2-methyl group in the target compound stabilizes the imidazo[1,2-a]pyridine core, as seen in chlorination reactions where 3-substituted derivatives with methyl groups yield distinct intermediates compared to unsubstituted analogs .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility.

Amine Side Chain Modifications: N-Methyl vs. N-Ethyl: Ethyl substitution (e.g., compound 5b) increases lipophilicity (logP: ~2.1 vs. ~1.5 for methyl), impacting membrane permeability .

Biological Activity :

  • Antimicrobial Efficacy : N,N-Dimethyl derivatives (e.g., 4b, 4c, 4d) exhibit potent activity against S. aureus and C. albicans (MIC: 2–8 µg/mL), attributed to the dimethylamine group’s basicity and the aryl group’s hydrophobicity .
  • Imaging Applications : The TSPO ligand CB86 (related to imidazo[1,2-a]pyridines) demonstrates low cytotoxicity compared to analogs, highlighting the importance of amine side-chain optimization .

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) HRMS (Observed [M+H]⁺) Reference
Target Compound δ 2.41 (N-CH₃), 3.78 (CH₂), 6.72–8.29 (Ar) δ 11.3–144.3 (Ar carbons, N-CH₃) 188.25 (Theoretical) -
5b (N-Ethyl analog) δ 1.00 (CH₂CH₃), 2.48 (N-CH₂), 7.11–8.29 δ 11.3–144.3 (Ar carbons, N-CH₂CH₃) 218.1659 (Observed)
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine δ 2.56 (N-CH₃), 4.11 (CH₂), 6.77–8.44 δ 47.6 (CH₂), 125.3–144.9 (Ar carbons) 252.14 (Theoretical)

準備方法

Reaction Components

Catalyst and Conditions

  • A Lewis acid catalyst is employed to facilitate the reaction.
  • The reaction proceeds in normal air atmosphere without requiring inert gas or anhydrous conditions, making it operationally simple and economical.

Procedure

  • Combine imidazo[1,2-a]pyridine, aldehyde, and amine in a suitable solvent (e.g., toluene).
  • Heat the mixture at 110°C for 12 hours.
  • The desired product is obtained in moderate to good yields after purification.

Advantages

  • High atomic economy.
  • Broad substrate scope, allowing functional group tolerance.
  • Gram-scale synthesis capability.

Reductive Amination

An alternative method for preparing this compound involves reductive amination using picolinaldehyde and methylamine:

Steps

  • Condense picolinaldehyde with 2-methylimidazo[1,2-a]pyridine to form an intermediate imine.
  • Reduce the imine using sodium cyanoborohydride (NaCNBH₃) to yield the final product.

Reaction Conditions

  • Mild reaction temperatures are typically used.
  • Solvents like ethanol or methanol are common for dissolving reactants.

Advantages

  • Efficient synthesis with high selectivity.
  • Suitable for small-scale laboratory preparations.

Cyclization of Brominated Ketones

This method involves cyclization followed by methylation:

Procedure

  • Brominate an α-ketone precursor to form a brominated intermediate.
  • Cyclize the brominated intermediate with 2-aminoaryl compounds under acidic conditions to yield imidazo[1,2-a]pyridine derivatives.
  • Methylate the resulting compound using methyl iodide or dimethyl sulfate.

Key Features

  • This approach is particularly useful for synthesizing substituted derivatives of imidazo[1,2-a]pyridines.

Data Table: Reaction Yields and Conditions

Method Catalyst/Conditions Yield (%) Scale
Aza-Friedel–Crafts Lewis acid, air atmosphere 50–90 Gram-scale
Reductive Amination NaCNBH₃ Moderate Lab-scale
Cyclization of Brominated Ketones Acidic medium Variable Small-scale

Notes on Optimization

To improve yields and selectivity:

  • Optimize catalyst concentration (e.g., Lewis acid loading).
  • Adjust solvent polarity based on reactant solubility.
  • Use temperature control to minimize side reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of Schiff bases using sodium borohydride under controlled conditions (e.g., low temperature, inert atmosphere) . Key steps include cyclization of imidazo[1,2-a]pyridine precursors and functionalization of the methylamine group. Optimizing solvent polarity (e.g., methanol or THF) and stoichiometry of reducing agents improves yield (up to 75%) and purity . Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation?

  • Methodology :

  • Spectroscopy : Combine 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly the imidazo[1,2-a]pyridine core and methylamine substituents . IR spectroscopy identifies imine reduction to amine (disappearance of C=N stretch at ~1600 cm1 ^{-1}) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve anisotropic displacement parameters and validate stereochemistry . WinGX/ORTEP can visualize electron density maps and molecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodology :

  • Systematic substitution : Replace the methyl group on the imidazo[1,2-a]pyridine ring with electron-withdrawing groups (e.g., trifluoromethyl) to assess effects on bioactivity .
  • Biological assays : Test derivatives against target enzymes (e.g., COX-2) or receptors using in vitro inhibition assays, comparing IC50_{50} values to establish SAR trends .
  • Data analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Q. What computational tools predict binding interactions and pharmacokinetic properties?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., TSPO), focusing on hydrogen bonding and hydrophobic contacts .
  • ADME prediction : Calculate LogP, polar surface area, and hydrogen-bonding capacity using SwissADME or Molinspiration to evaluate drug-likeness . Machine learning pipelines (e.g., LabMate.AI ) can optimize reaction conditions or predict toxicity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like solvent effects or cell-line specificity .
  • Structural validation : Confirm compound identity and purity (via HPLC, elemental analysis) to rule out degradation or impurities .

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